4-(2-Carboxyethyl)phenylacetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-[4-(carboxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)6-5-8-1-3-9(4-2-8)7-11(14)15/h1-4H,5-7H2,(H,12,13)(H,14,15) |
InChI Key |
UZWYOOYDCQOTMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 4 2 Carboxyethyl Phenylacetic Acid
Development of Novel Synthetic Pathways for 4-(2-Carboxyethyl)phenylacetic acid
The synthesis of this compound can be approached through various methodologies, each with distinct advantages and challenges. These range from established multi-step conventional routes to innovative chemoenzymatic and green chemistry-aligned strategies.
Multi-Step Conventional Organic Synthesis Approaches
Conventional organic synthesis provides a foundational approach to constructing this compound. A plausible multi-step pathway could involve the Friedel-Crafts acylation of a suitable benzene (B151609) derivative, followed by a series of functional group transformations. For instance, a synthetic route could commence with the acylation of phenylacetic acid or a protected derivative with succinic anhydride.
A related synthesis for a structurally similar compound, 5-(1-Carboxyethyl)-2-(phenylthio)phenylacetic acid, is known and serves as a useful analogue for designing a synthetic pathway. chemicalbook.com The synthesis of the target compound would likely involve the introduction of the two carboxylic acid-bearing side chains onto the central phenyl ring through sequential reactions. One common strategy is the use of palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. mdpi.com For example, a di-halogenated benzene core could be functionalized in a step-wise manner.
Another established method for creating the phenylacetic acid moiety is the hydrolysis of a corresponding benzyl (B1604629) cyanide. wikipedia.org A potential route could therefore involve the cyanation of a precursor containing the 2-carboxyethyl group on the phenyl ring, followed by hydrolysis.
Table 1: Potential Conventional Synthesis Steps
| Step | Reaction Type | Starting Materials | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Phenylacetic acid methyl ester, Succinic anhydride | AlCl₃, Nitrobenzene | Methyl 4-(3-carboxypropanoyl)phenylacetate |
| 2 | Clemmensen Reduction | Methyl 4-(3-carboxypropanoyl)phenylacetate | Zn(Hg), HCl | 4-(3-Carboxypropyl)phenylacetic acid methyl ester |
This table presents a hypothetical, plausible synthetic route based on standard organic reactions.
Chemoenzymatic and Biocatalytic Synthesis Routes
The burgeoning field of biocatalysis offers enzymatic pathways for the synthesis of phenylacetic acid derivatives, often providing high selectivity and milder reaction conditions. nih.govresearchgate.net Enzymatic cascades have been developed to convert L-phenylalanine into phenylacetic acid (PAA) and 2-phenylethanol (B73330) (2-PE). nih.gov These pathways typically involve a series of enzymes, including oxidases, decarboxylases, and dehydrogenases, often hosted in recombinant microorganisms like Escherichia coli. nih.govresearchgate.net
A potential chemoenzymatic route to this compound could start from a correspondingly substituted L-phenylalanine derivative. The key would be the enzymatic conversion of the amino acid side chain to an acetic acid group, while the rest of the molecule remains intact.
Table 2: Example of an Enzymatic Cascade for Phenylacetic Acid Synthesis
| Step | Enzyme Class | Reaction | Substrate | Product |
|---|---|---|---|---|
| 1 | Transaminase | Amino group removal | L-Phenylalanine | Phenylpyruvate |
| 2 | Decarboxylase | Decarboxylation | Phenylpyruvate | Phenylacetaldehyde |
This table outlines a general biocatalytic pathway to PAA that could be adapted for the synthesis of this compound from a suitable precursor. nih.gov
This approach is highly attractive from a green chemistry perspective, utilizing renewable feedstocks and operating under environmentally benign conditions. researchgate.net
Application of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmaceuticals and fine chemicals. nih.govdntb.gov.ua For this compound, these principles can be applied to both conventional and biocatalytic methods.
Key green chemistry considerations include:
Use of Renewable Feedstocks : Biocatalytic routes starting from amino acids derived from fermentation are a prime example. researchgate.netnih.gov
Catalysis over Stoichiometric Reagents : Employing catalytic amounts of substances, such as in palladium-catalyzed cross-couplings or the use of enzymes, is preferable to stoichiometric reagents. mdpi.comnih.gov
Solvent Selection : Minimizing or replacing hazardous organic solvents with greener alternatives like water or supercritical fluids is a key goal. nih.gov Some esterification reactions, for instance, can be performed in water using surfactant-type catalysts. organic-chemistry.org
Atom Economy : Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are strategies to improve atom economy. nih.govnih.gov
Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis, reduces energy consumption. researchgate.net
Derivatization and Analog Synthesis of this compound
The presence of two carboxylic acid groups, a phenyl ring, and an aliphatic chain makes this compound a versatile scaffold for the synthesis of various derivatives and analogs.
Esterification and Amidation Reactions of the Carboxylic Acid Groups
The two carboxylic acid moieties are prime sites for derivatization through esterification and amidation.
Esterification: The Fischer-Speier esterification, reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄, TsOH), is a classic method. masterorganicchemistry.comchemguide.co.uk To drive the equilibrium towards the ester product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates or tertiary alcohols, alternative methods using coupling reagents can be employed. researchgate.net The use of solid acid catalysts like Amberlyst-15 can offer environmental benefits and easier product purification. researchgate.net Given the two carboxylic acid groups in the target molecule, selective mono-esterification could be achieved by controlling the stoichiometry of the alcohol, while di-esterification would be favored by using an excess of the alcohol.
Table 3: Common Conditions for Esterification of Phenylacetic Acids
| Catalyst/Reagent | Alcohol | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ (catalytic) | Excess Ethanol | Reflux | Good to Excellent | masterorganicchemistry.com |
| Amberlyst-15 | Excess Alcohol | 110°C | ~80% | researchgate.net |
This table shows general conditions applicable for the esterification of the carboxylic acid groups in this compound.
Amidation: Direct amidation of carboxylic acids with amines is challenging due to the formation of stable ammonium (B1175870) carboxylate salts. nih.gov High temperatures are often required to drive off water and form the amide bond. nih.gov Alternatively, a wide array of coupling reagents can be used to activate the carboxylic acid first. More recently, catalytic methods for direct amidation have been developed using catalysts based on boric acid, titanium, or nickel. nih.govresearchgate.netorgsyn.org These methods offer milder conditions and better atom economy. nih.gov Similar to esterification, selective mono- or di-amidation of this compound could be achieved by controlling the reaction stoichiometry and conditions.
Table 4: Catalytic Systems for Direct Amidation of Phenylacetic Acids
| Catalyst | Amine | Conditions | Yield | Reference |
|---|---|---|---|---|
| NiCl₂ (10 mol%) | Benzylamine | Toluene (B28343), 110°C, 20h | Excellent (99%) | nih.gov |
| Boric Acid (catalytic) | Various amines | Toluene/p-Xylene, Reflux | Good to Excellent | orgsyn.org |
This table summarizes catalytic systems that could be applied to the amidation of this compound.
Selective Functionalization of the Phenyl Ring and Aliphatic Chain
Beyond the carboxylic acid groups, the phenyl ring and the aliphatic chains offer further sites for modification.
Phenyl Ring Functionalization: The selective functionalization of C-H bonds on the aromatic ring is a powerful tool in modern organic synthesis. sci-hub.se For phenylacetic acid derivatives, palladium-catalyzed ortho-olefination and ortho-arylation have been reported. sci-hub.se These reactions often utilize a directing group, but methods using the native carboxylic acid group as the director have also been developed, which is a greener approach. sci-hub.se Applying such a method to this compound could lead to the introduction of various substituents at the positions ortho to the acetic acid side chain. Cobalt-catalyzed selective oxidation of a phenyl ring to a carboxylic acid group has also been demonstrated, although this would fundamentally alter the core structure. researchgate.net
Aliphatic Chain Functionalization: The aliphatic chains also present opportunities for selective reactions. The α-position of the phenylacetic acid moiety is particularly reactive. For instance, α-halogenation can be achieved, providing a handle for further nucleophilic substitution reactions. The other propionic acid side chain also has α- and β-positions that could be selectively functionalized, for example, through radical reactions or by leveraging the directing effect of the adjacent carboxyl group.
Formation of Polymeric Precursors and Other Macromolecular Building Blocks
There is no specific information available in the reviewed scientific literature or patent databases on the synthesis of polymeric precursors or macromolecular building blocks derived directly from this compound. While the dicarboxylic acid structure suggests potential for use in step-growth polymerization to form polyesters or polyamides, no concrete examples or detailed studies have been found.
Mechanistic Investigations of Reactions Involving this compound
Comprehensive mechanistic studies, including the elucidation of reaction pathways, transition states, and the determination of kinetic and thermodynamic parameters for polymerization reactions involving this compound, are not described in the available literature. General mechanisms for acid-catalyzed esterification (Fischer esterification) and amidation are well-established, but specific data relating to this compound, which would account for the influence of its unique structural features, is absent.
No studies were found that specifically elucidate the reaction mechanisms or computationally model the transition states for polymerization reactions of this compound with diols or diamines.
There is no available data on the kinetic or thermodynamic parameters (e.g., rate constants, activation energies, enthalpy, and entropy of polymerization) for reactions involving this compound.
Advanced Spectroscopic and Structural Characterization of 4 2 Carboxyethyl Phenylacetic Acid
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the precise structure and conformational dynamics of molecules in solution. For 4-(2-Carboxyethyl)phenylacetic acid, both ¹H and ¹³C NMR would provide definitive information on its molecular skeleton.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, typically in the range of 7.0-7.5 ppm. The methylene (B1212753) protons of the acetic acid moiety (-CH₂COOH) would likely appear as a singlet around 3.6 ppm, while the ethyl group protons (-CH₂CH₂COOH) would present as two triplets, a characteristic A₂B₂ system. The chemical shifts would be influenced by the solvent and the ionization state of the two carboxylic acid groups.
Conformational analysis of similar molecules, like phenylacetic acid, has been conducted using NMR. bldpharm.comdrugbank.com These studies often involve analyzing nuclear Overhauser effects (NOE) and coupling constants at various temperatures to understand the rotational preferences of the side chains relative to the aromatic ring. nist.govnist.gov For this compound, such studies would reveal the preferred spatial arrangement of the carboxymethyl and carboxyethyl groups.
Hypothetical ¹³C NMR Data for this compound This table is predictive, based on known values for similar structures like phenylacetic acid. chemicalbook.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (acetic) | ~178 |
| Carbonyl (propanoic) | ~179 |
| Aromatic C (quaternary, C-1) | ~134 |
| Aromatic C (quaternary, C-4) | ~139 |
| Aromatic CH | ~127-130 |
| Methylene (acetic, -CH₂) | ~41 |
| Methylene (propanoic, α-CH₂) | ~36 |
| Methylene (propanoic, β-CH₂) | ~30 |
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation
Advanced mass spectrometry (MS) techniques, particularly those coupled with collision-induced dissociation (CID), are essential for determining the molecular weight and fragmentation patterns of a compound. youtube.com For this compound (molar mass: 208.21 g/mol ), electron ionization (EI) or electrospray ionization (ESI) could be used.
The fragmentation of carboxylic acids is well-understood and typically involves characteristic losses. google.comresearchgate.net Key fragmentation pathways for this compound would likely include:
Decarboxylation: Loss of one or both CO₂ groups (a loss of 44 Da each).
Alpha-cleavage: Cleavage of the bond adjacent to a carbonyl group, such as the loss of the -COOH radical (45 Da) or the -CH₂COOH group (59 Da). chemicalbook.com
McLafferty Rearrangement: A characteristic rearrangement for the carboxyethyl side chain, if sterically possible.
Benzylic Cleavage: Fragmentation at the benzylic position is highly favorable, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) after rearrangement, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group.
Elucidating these pathways using high-resolution mass spectrometry would confirm the connectivity of the molecule. youtube.com
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity | Fragmentation Process |
| 208 | [M]⁺ | Molecular Ion |
| 163 | [M - COOH]⁺ | Loss of a carboxyl radical |
| 149 | [M - CH₂COOH]⁺ | Loss of carboxymethyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently deposited in crystallographic databases, a structure for the related compound 4-carboxymethoxy phenylacetic acid has been reported. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Interactions
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing molecular vibrations. mzcloud.orglibretexts.org The spectra of this compound would be characterized by the vibrations of its carboxylic acid groups and the substituted benzene ring.
Key expected vibrational modes include:
O-H Stretching: A very broad and strong absorption in the IR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in carboxylic acid dimers. spectrabase.com
C=O Stretching: A strong, sharp band around 1700-1725 cm⁻¹ in the IR spectrum. The presence of two distinct C=O bands could indicate different hydrogen-bonding environments for the two carboxyl groups. spectrabase.com
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar parts of the molecule, such as the benzene ring breathing modes. biosynth.com Analysis of these spectra would confirm the presence of all functional groups and offer insights into the intermolecular hydrogen bonding within the sample. libretexts.org
Biological and Biochemical Research on 4 2 Carboxyethyl Phenylacetic Acid
Cellular Mechanisms of Action of 4-(2-Carboxyethyl)phenylacetic acid (in vitro cell line studies)
Impact on Cellular Signaling Pathways and Gene Expression
No studies were identified that investigated the effects of this compound on cellular signaling cascades or the regulation of gene expression in any cell line.
Modulation of Specific Cellular Processes and Phenotypes (in vitro)
There is no available research on how this compound may modulate cellular processes such as proliferation, apoptosis, differentiation, or migration in vitro.
Role of this compound as a Potential Biomarker or Endogenous Regulator (pre-clinical and mechanistic)
No pre-clinical or mechanistic studies have been published that would suggest a role for this compound as a biomarker for disease or as an endogenous regulatory molecule.
Advanced Analytical Methodologies for the Detection and Quantification of 4 2 Carboxyethyl Phenylacetic Acid
Development and Validation of Hyphenated Chromatographic Techniques for Complex Matrices
Hyphenated chromatographic techniques, which combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are the cornerstone of modern bioanalysis. These methods offer the high resolution and specificity required to analyze target compounds in intricate biological and environmental samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as a primary tool for the quantification of 4-(2-Carboxyethyl)phenylacetic acid and its related metabolites in biological fluids and tissues. The optimization of LC-MS/MS methods is critical to achieve the desired sensitivity, specificity, and reproducibility.
A key aspect of method development involves the careful selection of the stationary phase, mobile phase composition, and gradient elution profile to ensure optimal chromatographic separation from endogenous interferences. For acidic compounds like this compound, reversed-phase chromatography is commonly employed.
Mass spectrometric detection is typically performed using an electrospray ionization (ESI) source, often in the negative ion mode, which is well-suited for acidic molecules. The optimization of MS parameters, such as the fragmentor voltage and collision energy (CE), is essential to maximize the signal intensity of the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis. For instance, in the analysis of the related compound phenylacetic acid, a precursor ion [M-H]⁻ at m/z 135 can be fragmented to a quantifier ion at m/z 91. google.com A similar approach would be adapted for this compound, identifying its unique precursor and product ions.
The use of stable isotope-labeled internal standards, such as deuterated analogs, is a common practice to compensate for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision. nih.govnih.gov
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of a Structurally Related Carboxylic Acid (Phenylacetic Acid)
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition | m/z 135 → 91 |
| Fragmentor Voltage | 50 V google.com |
| Collision Energy | 3 eV google.com |
Note: These parameters are for a related compound and would require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) offers an alternative approach for the analysis of this compound. However, due to the low volatility of this carboxylic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov
Common derivatization strategies for carboxylic acids include esterification to form methyl or ethyl esters, or silylation to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov Trimethylsilylation is a widely used method that replaces the active hydrogen in the carboxylic acid groups with a TMS group, resulting in derivatives that exhibit excellent chromatographic properties. nih.gov
The selection of the appropriate derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization. Following derivatization, the sample is injected into the GC-MS system, where the derivatives are separated on a capillary column and detected by the mass spectrometer. The use of a deuterated internal standard is also recommended in GC-MS analysis to improve quantitative accuracy. nih.gov
Capillary Electrophoresis (CE) and Coupled Techniques
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. colby.edu It offers several advantages, including short analysis times, high resolution, and minimal sample and solvent consumption. colby.edudiva-portal.org
For the analysis of this compound, various CE modes can be employed, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). diva-portal.org In CZE, the separation is based on the charge-to-size ratio of the analytes. MEKC, on the other hand, utilizes micelles as a pseudostationary phase to separate both neutral and charged analytes based on their partitioning between the micelles and the surrounding buffer. diva-portal.org
Coupling CE with mass spectrometry (CE-MS) further enhances its analytical capabilities by providing structural information and improved selectivity. However, interfacing CE with MS can be challenging due to the low flow rates used in CE and the need for a stable electrical connection. diva-portal.org Despite these challenges, CE and CE-MS represent powerful tools for the analysis of carboxylic acids in complex samples. nih.govnih.gov
Innovative Sample Preparation and Extraction Techniques for this compound Analysis
The goal of sample preparation is to isolate the analyte of interest from the complex sample matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection. For this compound, several techniques can be employed.
Liquid-Liquid Extraction (LLE) is a classic technique where the analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is critical and depends on the polarity of the analyte.
Solid-Phase Extraction (SPE) is a more modern and widely used technique that offers higher selectivity and recovery compared to LLE. For acidic compounds like this compound, anion-exchange or mixed-mode SPE cartridges can be used to selectively retain the analyte while allowing interfering compounds to pass through. The retained analyte is then eluted with a suitable solvent.
Protein Precipitation is a simple and rapid method for removing proteins from biological samples such as plasma or serum. nih.gov This is often achieved by adding an organic solvent like acetonitrile or methanol, which causes the proteins to denature and precipitate out of the solution. nih.gov The supernatant, containing the analyte, can then be directly injected into the LC-MS system or subjected to further cleanup steps.
Development of Advanced Spectroscopic and Electrochemical Sensors for Research Applications
While chromatographic methods are the gold standard for quantitative analysis, there is a growing interest in the development of rapid and portable sensors for the detection of this compound in research settings.
Electrochemical sensors offer a promising avenue for the development of such devices. These sensors work by measuring the change in an electrical property (e.g., current, potential) when the analyte interacts with a modified electrode surface. For instance, an electrochemical sensor for the related compound phenylacetic acid has been developed using a glassy carbon electrode modified with MoS2 nanosheets and aminated SiO2 nanoparticles. researchgate.net This sensor demonstrated a very low detection limit, highlighting the potential of this technology for sensitive detection. researchgate.net The principle of this sensor relies on the electrochemical catalysis of the analyte at the modified electrode surface. researchgate.net
Spectroscopic sensors , on the other hand, utilize changes in optical properties, such as absorbance or fluorescence, to detect the analyte. While specific spectroscopic sensors for this compound are not widely reported, the principles used for other carboxylic acids could be adapted. These might involve the use of indicator dyes that change color upon binding to the analyte or fluorescent probes that are quenched or enhanced in the presence of the target molecule. mdpi.com
The development of these advanced sensors is still in the research phase but holds significant potential for future applications in rapid screening and real-time monitoring of this compound.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenylacetic acid |
| Acetonitrile |
| Formic acid |
| Methanol |
| Aminated SiO2 nanoparticles |
Emerging Research Directions and Potential Applications of 4 2 Carboxyethyl Phenylacetic Acid
Application as a Scaffold in Chemical Biology and Probe Development
The structure of 4-(2-carboxyethyl)phenylacetic acid is inherently suited for use as a chemical scaffold or linker. A scaffold in this context is a core molecular framework used to build more complex molecules, such as chemical probes, by attaching other functional units. The two carboxylic acid groups provide two distinct points for chemical modification, which can be addressed with different chemical strategies.
This dual functionality allows for the synthesis of heterobifunctional probes. For example, one carboxyl group could be attached to a reporter molecule (like a fluorophore or a biotin (B1667282) tag), while the other could be linked to a bioactive molecule or a photo-reactive group. Such a construct would allow researchers to track the bioactive molecule within a cell or to identify its binding partners. The phenylacetic acid core provides a defined spatial separation between the two functional ends. By analogy, other bifunctional molecules, such as derivatives of α-(phenoxy)phenylacetic acid, are used to create chiral compounds with specific biological activities google.com. Similarly, compounds like 4-(2-carboxyethyl)benzeneboronic acid demonstrate how a carboxyethylphenyl group can be incorporated into probes, in that case for boronic acid-based applications sigmaaldrich.com.
Table 1: Potential Functional Units for Probe Development using a this compound Scaffold
| Functional Unit | Class | Potential Application |
| Fluorescein, Rhodamine | Fluorophore | Cellular imaging and tracking of the conjugated molecule. |
| Biotin | Affinity Tag | Protein pull-down assays and binding partner identification. |
| Azide, Alkyne | Bioorthogonal Group | "Click" chemistry reactions for in-vivo or in-vitro labeling. |
| Benzophenone | Photocrosslinker | Covalently linking the probe to interacting biomolecules upon UV irradiation. |
| Known Drug Moiety | Targeting Ligand | Directing the probe to a specific protein or cellular location. |
This modular approach is a cornerstone of modern chemical biology, enabling the creation of tailored tools to investigate complex biological systems.
Potential in Materials Science and Polymer Chemistry
In materials science, dicarboxylic acids are fundamental building blocks for step-growth polymerization. This compound can be considered a monomer for the synthesis of polyesters and polyamides. The reaction of its two carboxyl groups with a diol or a diamine would lead to the formation of a linear polymer chain.
The properties of the resulting polymer would be influenced by the semi-rigid nature of the phenylacetic acid core and the flexibility of the ethyl spacer. These polymers could potentially have applications as biodegradable materials, specialty fibers, or engineering plastics. The aromatic ring would contribute to thermal stability, while the ester or amide linkages would be susceptible to hydrolysis, potentially conferring biodegradability. The synthesis of polymers from related aromatic dicarboxylic acids is a well-established field, providing a strong basis for the potential utility of this specific monomer.
Table 2: Hypothetical Polymers Derived from this compound
| Co-monomer | Polymer Type | Potential Repeating Unit Structure | Potential Properties |
| Ethylene Glycol | Polyester | -[O-CH₂-CH₂-O-C(=O)-CH₂-C₆H₄-CH₂-CH₂-C(=O)]n- | Semi-crystalline, potentially biodegradable, suitable for films or fibers. |
| 1,6-Hexanediamine | Polyamide | -[NH-(CH₂)₆-NH-C(=O)-CH₂-C₆H₄-CH₂-CH₂-C(=O)]n- | High thermal stability, good mechanical strength, similar to specialty nylons. |
| Glycerol | Cross-linked Polyester | Network polymer with ester cross-links | Thermoset resin, potentially used in coatings or composites. |
The integration of such monomers can lead to materials with tailored properties for a variety of advanced applications.
Integration into Synthetic Biology and Metabolic Engineering Paradigms
Synthetic biology aims to design and construct new biological parts, devices, and systems. One major goal is the engineering of microorganisms to produce valuable chemicals from renewable feedstocks like glucose. Phenylacetic acid itself is a natural metabolite found in various organisms, including E. coli, where it is derived from the catabolism of phenylalanine wikipedia.orgnih.gov.
The biosynthesis of this compound could theoretically be achieved by engineering a microorganism with a novel metabolic pathway. This would likely involve starting with a strain that overproduces a precursor from the shikimate pathway, such as phenylpyruvate. Enzymes would then need to be introduced to perform the necessary chemical transformations. For instance, research has shown the successful engineering of E. coli for the production of related aromatic compounds like 2-phenylethanol (B73330) and its acetate (B1210297) ester from glucose nih.gov.
A hypothetical pathway could involve:
Overexpression of genes to increase the flux towards a key aromatic precursor like phenylpyruvate.
Introduction of enzymes (e.g., from other organisms or computationally designed) that can catalyze the addition of a C2 unit (acetic acid moiety) and a C3 unit (propanoic acid moiety) to the phenyl ring, or the modification of a precursor that already contains one of these side chains.
Knocking out competing metabolic pathways to direct more carbon flux towards the target molecule.
While this remains a theoretical paradigm for this specific compound, the principles of metabolic engineering provide a clear roadmap for how it could be produced biologically in the future, potentially as a building block for biopolymers.
Future Perspectives in Mechanistic Biology and Molecular Intervention Strategies
The true potential of this compound in mechanistic biology would be realized once it is functionalized into specific tools, as discussed in section 7.1. If used as a linker to attach a known drug to an imaging agent, it could help elucidate the drug's mechanism of action, cellular uptake, and subcellular localization without significantly altering the drug's core structure.
Furthermore, derivatives of this compound could be designed as molecular intervention tools. For example, by attaching it to two different protein-binding ligands, one could create a molecule that brings two target proteins into close proximity, a strategy used in the development of PROTACs (Proteolysis-targeting chimeras). The defined length and geometry of the this compound scaffold would be critical for ensuring the correct orientation of the linked molecules.
While direct biological activity of the parent compound is not documented, related microbial metabolites like 3-(4-hydroxy-3-methoxyphenyl) propionic acid have been shown to have beneficial effects on metabolism, acting through specific cellular receptors nih.gov. Future research could explore whether this compound or its derivatives have any intrinsic biological activity or if they can be used as scaffolds to develop novel therapeutic agents. The use of related phenylacetic acid derivatives as intermediates in the synthesis of anti-inflammatory drugs like Zaltoprofen further underscores the potential of this chemical class in molecular medicine chemicalbook.com.
Q & A
Basic Research Questions
Q. What are the primary spectroscopic techniques for characterizing 4-(2-Carboxyethyl)phenylacetic acid, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, H and C NMR can resolve the carboxyethyl side chain and aromatic protons, with coupling constants distinguishing substituent positions. Infrared (IR) spectroscopy identifies carboxylic acid O–H stretches (~2500–3300 cm) and carbonyl groups (~1700 cm). High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) ensures purity, while mass spectrometry (MS) confirms molecular weight via [M–H] ions in negative-ion mode .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer : A key route involves coupling 4-bromomethylphenylacetic acid with bromoacetophenone to form a phenacyl ester intermediate, followed by zinc/acetic acid reduction to cleave the ester bond without disrupting the carboxylic acid group . Alternative methods include Friedel-Crafts alkylation of phenylacetic acid derivatives with acryloyl chloride, optimized under anhydrous conditions with Lewis acid catalysts (e.g., AlCl) .
Q. How can researchers optimize purification of this compound from reaction mixtures?
- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective due to the compound’s high polarity. For complex mixtures, column chromatography with silica gel and a gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) separates carboxyethyl derivatives. Post-purification, lyophilization ensures solvent-free isolation .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring influence the metabolic stability of this compound derivatives?
- Methodological Answer : Meta-substituted derivatives (e.g., 3-hydroxyphenylacetic acid) exhibit slower hepatic clearance due to steric hindrance of cytochrome P450-mediated oxidation. In vitro assays using human liver microsomes (HLMs) with LC-MS quantification can compare metabolic half-lives. For example, 4-substituted analogs show 20–30% higher stability than ortho-substituted isomers .
Q. What strategies resolve contradictions in reported triplet-state energy values for phenylacetic acid derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity effects and measurement techniques. Benzoic acid’s triplet energy (29.5 kK) differs from phenylacetic acid (27.7 kK) due to extended conjugation. Time-resolved phosphorescence spectroscopy in degassed solvents (e.g., acetonitrile) under inert atmospheres minimizes quenching artifacts. Computational DFT studies (B3LYP/6-31G*) validate experimental trends .
Q. How can researchers quantify trace impurities in this compound batches for pharmacological studies?
- Methodological Answer : Ultra-HPLC (UHPLC) coupled with tandem MS (MS/MS) achieves ppm-level sensitivity. A C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients separates impurities. Quantify using external calibration curves for known byproducts (e.g., 4-hydroxyphenylacetic acid, LOD ≤ 0.01%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
